Methyl 3-(phenylsulfanyl)prop-2-enoate
Description
Methyl 3-(phenylsulfanyl)prop-2-enoate is an α,β-unsaturated ester characterized by a phenylsulfanyl (-SPh) substituent at the β-position of the propenoate backbone. Computational tools like SHELX and WinGX are critical for determining and validating the crystal structures of such compounds, ensuring accurate geometric and electronic property analysis .
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
methyl (E)-3-phenylsulfanylprop-2-enoate |
InChI |
InChI=1S/C10H10O2S/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |
InChI Key |
QUAKEDHQWSXVJX-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)/C=C/SC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C=CSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(phenylsulfanyl)prop-2-enoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl acrylate with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methyl 3-(phenylsulfanyl)prop-2-enoate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different nucleophilic groups replacing the phenylsulfanyl group.
Scientific Research Applications
Methyl 3-(phenylsulfanyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(phenylsulfanyl)prop-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Reactivity and Properties
- In contrast, the 4-nitrophenyl substituent () is strongly electron-withdrawing, which could increase electrophilicity and susceptibility to Michael additions . The chloroacetamido group () introduces polarity and hydrogen-bonding capability, likely improving solubility in polar solvents compared to the hydrophobic SPh group .
- Steric and Geometric Considerations: The quinazolinone-linked sulfanyl derivative () features a bulky aromatic heterocycle, which may restrict rotation around the C-S bond and influence crystal packing or biological activity .
- Biological and Synthetic Relevance: Compounds with chloroacetamido or nitro groups () are often intermediates in drug synthesis, targeting enzymes via covalent bonding or nitro-reduction pathways. The quinazolinone moiety () is prevalent in kinase inhibitors, suggesting that its analog might exhibit pharmacological activity .
Structural Validation and Computational Tools
Accurate structural determination is critical for comparing these compounds. Programs like SHELX and WinGX () enable precise refinement of crystallographic data, ensuring reliable bond-length and angle measurements. For example, the quinazolinone derivative’s structure () was likely validated using such tools, confirming the spatial arrangement of its complex substituents .
Research Findings and Gaps
- Key Observations: Substituent identity significantly impacts electronic properties, solubility, and reactivity.
Future Directions :
- Experimental studies comparing reaction kinetics or biological activity are needed.
- Computational modeling (e.g., DFT calculations) could further elucidate substituent effects on electronic structure.
Biological Activity
Methyl 3-(phenylsulfanyl)prop-2-enoate, also known as phenylthioacrylate, is an organic compound characterized by its unique structure that includes a phenylsulfanyl group attached to a prop-2-enoate backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of methyl 3-(phenylsulfanyl)prop-2-enoate is . Its structure features a double bond between the second and third carbon atoms, which contributes to its reactivity and biological activity. The presence of the phenylsulfanyl group enhances its chemical properties, making it a subject of interest in medicinal applications.
Biological Activities
Recent studies have indicated that methyl 3-(phenylsulfanyl)prop-2-enoate exhibits several biological activities:
1. Antioxidant Properties
Research suggests that this compound has the ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
Preliminary investigations have shown that methyl 3-(phenylsulfanyl)prop-2-enoate may possess antimicrobial effects against certain pathogens. This makes it a candidate for further exploration in pharmaceutical applications aimed at treating infections.
3. Anti-inflammatory Effects
Some studies indicate that the compound may modulate inflammatory pathways, although more research is needed to establish these effects conclusively. This potential could position it as a therapeutic agent in treating inflammatory diseases.
The mechanism of action for methyl 3-(phenylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways within biological systems. The phenylsulfanyl group can undergo various chemical transformations (oxidation or reduction), leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in certain cell types.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of methyl 3-(phenylsulfanyl)prop-2-enoate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 3-(methylthio)prop-2-enoate | Contains a methylthio group | Different solubility and reactivity patterns |
| Methyl 3-(benzylthio)prop-2-enoate | Substituted with a benzylthio group | Potentially greater lipophilicity |
| Methyl 3-(chlorophenylthio)prop-2-enoate | Contains a chlorophenylthio group | Enhanced antimicrobial activity due to halogen effects |
The distinct phenylsulfanyl substitution imparts unique electronic and steric effects that influence its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of methyl 3-(phenylsulfanyl)prop-2-enoate:
- Antioxidant Activity Study : A study evaluated the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, demonstrating significant antioxidant capacity comparable to standard antioxidants.
- Antimicrobial Efficacy : In vitro tests against various bacterial strains showed that methyl 3-(phenylsulfanyl)prop-2-enoate exhibited inhibitory effects, suggesting potential as an antimicrobial agent.
- Inflammation Modulation : Research focusing on inflammatory pathways indicated that this compound could inhibit pro-inflammatory cytokines in cell cultures, hinting at its therapeutic potential in managing inflammation-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
